Sweetness Efficiency: D-Arabitol Delivers Approximately 25× Higher Sweetness per Calorie Compared to Xylitol
D-Arabitol provides approximately 0.70 sweetness units per kilocalorie, compared to only 0.028 sweetness units per kilocalorie for xylitol, representing a 25-fold advantage in sweetness efficiency on a caloric basis [1]. While D-arabitol exhibits 70% of the sweetness intensity of sucrose on a weight basis, its caloric content is only 0.2 kcal/g (5% of sucrose's 4.0 kcal/g), compared to xylitol's 2.4 kcal/g (60% of sucrose) [2].
| Evidence Dimension | Sweetness per caloric content (sweetness units / kcal) |
|---|---|
| Target Compound Data | 0.70 sweetness / kcal |
| Comparator Or Baseline | Xylitol: 0.028 sweetness / kcal |
| Quantified Difference | 25-fold higher sweetness efficiency for D-arabitol |
| Conditions | Calculated from reported sweetness intensity (70% of sucrose) and caloric density (0.2 kcal/g) for D-arabitol; 60% sweetness and 2.4 kcal/g for xylitol |
Why This Matters
This metric directly informs procurement decisions for ultra-low-calorie sweetener formulations where maximizing sweetness while minimizing caloric load is the primary technical specification.
- [1] Loman, A. A., & Ju, L.-K. (2015). Arabitol. In Encyclopedia of Food and Health (pp. 239–244). Elsevier. View Source
- [2] Arcaño, Y. D., García, O. D. V., Mandelli, D., Carvalho, W. A., & Pontes, L. A. M. (2020). Xylitol: A review on the progress and challenges of its production by chemical route. Catalysis Today, 344, 2–14. View Source
